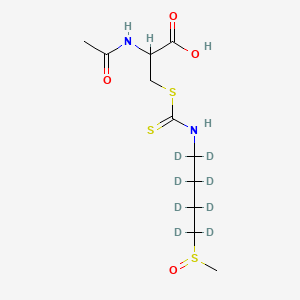

D,L-亚硫酰胺-d8 N-乙酰基-L-半胱氨酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

D,L-Sulforaphane N-Acetyl-L-cysteine (SFN-NAC) is a major metabolite of SFN, a powerful inducer of chemopreventative enzymes via Keap1-Nrf2 signaling and ARE-driven gene expression . It is a sulforaphane (SFN) metabolite with a longer half-life and better blood–brain barrier permeability than those of SFN .

Molecular Structure Analysis

The molecular formula of D,L-Sulforaphane N-Acetyl-L-cysteine is C11H20N2O4S3 . It contains 39 bonds in total, including 19 non-H bonds, 4 multiple bonds, 10 rotatable bonds, 4 double bonds, 1 carboxylic acid (aliphatic), 1 secondary amide (aliphatic), 1 (thio-) carbamate (aliphatic), 1 hydroxyl group, and 1 sulfoxide .Physical And Chemical Properties Analysis

D,L-Sulforaphane N-Acetyl-L-cysteine is a crystalline solid. It is soluble in DMF and DMSO at 10 mg/ml, in Ethanol at 5 mg/ml, and in PBS (pH 7.2) at 10 mg/ml .科学研究应用

癌症治疗

D,L-亚硫酰胺 (SFN),西兰花衍生异构体 L-SFN 的合成类似物,已被发现对多种肿瘤细胞类型具有细胞毒性作用 . 它已被证明可以通过抑制 STAT3 信号通路诱导人脑胶质瘤细胞凋亡 . 该过程是由细胞内活性氧 (ROS) 水平升高介导的 .

抗氧化作用

SFN 及其代谢物,包括亚硫酰胺-谷胱甘肽 (SFN-GSH)、亚硫酰胺-半胱氨酸 (SFN-Cys)、亚硫酰胺半胱氨酸-甘氨酸 (SFN-CG) 和亚硫酰胺-N-乙酰基-半胱氨酸 (SFN-NAC),具有强大的抗氧化作用 . 这些化合物由于其能够中和体内有害的自由基而可能具有治疗价值 .

解毒

SFN 是 II 期解毒酶的强大诱导剂 . 这些酶通过中和和消除有害物质在机体的防御系统中发挥着至关重要的作用 .

乳腺癌预防

最近的研究表明,SFN 可以抑制三阴性乳腺癌 (TNBC) 模型中恶性细胞增殖和癌症干细胞样细胞 (CSC) 的肿瘤球形成 . 这表明 SFN 在乳腺癌的预防和治疗中可能发挥作用 .

药代动力学研究

作用机制

Target of Action

D,L-Sulforaphane-d8 N-Acetyl-L-cysteine (SFN-NAC) is a major metabolite of Sulforaphane (SFN), a powerful inducer of chemopreventative enzymes . The primary target of SFN-NAC is the Keap1-Nrf2 signaling pathway . This pathway plays a crucial role in the cellular response to oxidative stress .

Mode of Action

SFN-NAC interacts with its targets by inducing the Keap1-Nrf2 signaling pathway . This interaction results in the activation of Antioxidant Response Element (ARE)-driven gene expression . At a concentration of 75 µM, SFN-NAC has been shown to increase ARE expression in HepG2-C8 cells .

Biochemical Pathways

The activation of the Keap1-Nrf2 signaling pathway by SFN-NAC leads to the upregulation of various detoxification enzymes . These enzymes play a key role in neutralizing reactive oxygen species and reducing oxidative stress . Additionally, SFN-NAC has been shown to activate autophagy-mediated downregulation of α-tubulin expression through the ERK pathway .

Pharmacokinetics

It is known that sfn-nac is a metabolite of sfn with a longer half-life and better blood-brain barrier permeability . This suggests that SFN-NAC may have favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Result of Action

The activation of the Keap1-Nrf2 signaling pathway and the subsequent induction of detoxification enzymes by SFN-NAC can lead to a reduction in oxidative stress . This can have protective effects against various diseases, including cancer . Furthermore, the activation of autophagy-mediated downregulation of α-tubulin expression can have implications in cancer research .

Action Environment

The action of SFN-NAC can be influenced by various environmental factors. For instance, the presence of oxidative stressors can activate the Nrf2 protein, which is otherwise sequestered in the cytoplasm by its repressor, Keap1 . .

未来方向

Sulforaphane shows promise for clinical use due to its effect on inflammatory pathways, favorable pharmacokinetic profile, and high bioavailability . The potential of sulforaphane to improve platelet functionality in impaired metabolic processes has hardly been studied in humans . These findings suggest that SFN-NAC is a novel potential anti-glioma agent .

属性

IUPAC Name |

2-acetamido-3-[(1,1,2,2,3,3,4,4-octadeuterio-4-methylsulfinylbutyl)carbamothioylsulfanyl]propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20N2O4S3/c1-8(14)13-9(10(15)16)7-19-11(18)12-5-3-4-6-20(2)17/h9H,3-7H2,1-2H3,(H,12,18)(H,13,14)(H,15,16)/i3D2,4D2,5D2,6D2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIHBKTCHILXGOT-SQUIKQQTSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CSC(=S)NCCCCS(=O)C)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C([2H])([2H])C([2H])([2H])S(=O)C)C([2H])([2H])NC(=S)SCC(C(=O)O)NC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20N2O4S3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40676147 |

Source

|

| Record name | N-Acetyl-S-{[4-(methanesulfinyl)(~2~H_8_)butyl]carbamothioyl}cysteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40676147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

348.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1354064-85-9 |

Source

|

| Record name | N-Acetyl-S-{[4-(methanesulfinyl)(~2~H_8_)butyl]carbamothioyl}cysteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40676147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl 2-amino-8H-indeno[1,2-d]thiazole-5-carboxylate](/img/structure/B594818.png)